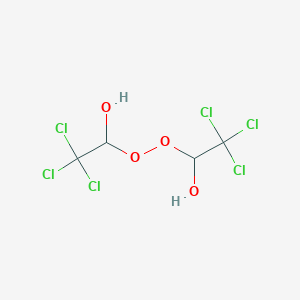
1,1'-Peroxybis(2,2,2-trichloroethan-1-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2,2’,2’,2’-hexachloro-1,1’-peroxy-bis-ethanol is a chemical compound known for its unique structure and properties. This compound features six chlorine atoms and a peroxy linkage, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2,2’,2’,2’-hexachloro-1,1’-peroxy-bis-ethanol typically involves the chlorination of ethanol derivatives under controlled conditions. The reaction is carried out in the presence of a chlorinating agent, such as chlorine gas or a chlorinating reagent like thionyl chloride, at low temperatures to ensure the stability of the peroxy linkage.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where ethanol derivatives are chlorinated in a reactor. The reaction conditions, including temperature, pressure, and concentration of reactants, are carefully monitored to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,2,2’,2’,2’-hexachloro-1,1’-peroxy-bis-ethanol undergoes various chemical reactions, including:
Oxidation: The peroxy linkage can be involved in oxidation reactions, leading to the formation of different oxidation products.
Reduction: Reduction of the compound can break the peroxy linkage, resulting in the formation of simpler chlorinated ethanol derivatives.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated acetic acids, while reduction can produce chlorinated alcohols.
Scientific Research Applications
2,2,2,2’,2’,2’-hexachloro-1,1’-peroxy-bis-ethanol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme reactions.
Medicine: Research into its potential therapeutic applications, such as antimicrobial or anticancer properties, is ongoing.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,2,2,2’,2’,2’-hexachloro-1,1’-peroxy-bis-ethanol involves its interaction with molecular targets through its reactive peroxy linkage and chlorine atoms. These interactions can lead to the formation of reactive oxygen species, which can affect cellular processes and biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Hexachloroacetone: Similar in having multiple chlorine atoms but lacks the peroxy linkage.
Hexachloroethane: Another chlorinated compound with different structural properties.
Hexachlorocyclohexane: Contains six chlorine atoms but has a cyclic structure.
Properties
CAS No. |
20614-22-6 |
|---|---|
Molecular Formula |
C4H4Cl6O4 |
Molecular Weight |
328.8 g/mol |
IUPAC Name |
2,2,2-trichloro-1-(2,2,2-trichloro-1-hydroxyethyl)peroxyethanol |
InChI |
InChI=1S/C4H4Cl6O4/c5-3(6,7)1(11)13-14-2(12)4(8,9)10/h1-2,11-12H |
InChI Key |
NTDDOSRDCDIWOT-UHFFFAOYSA-N |
Canonical SMILES |
C(C(Cl)(Cl)Cl)(O)OOC(C(Cl)(Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




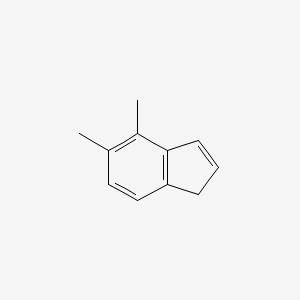
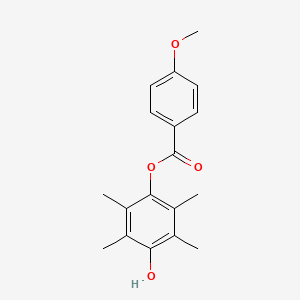
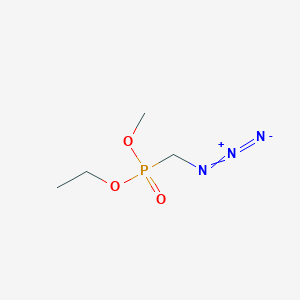
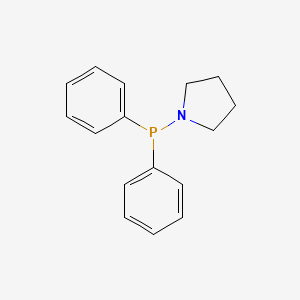
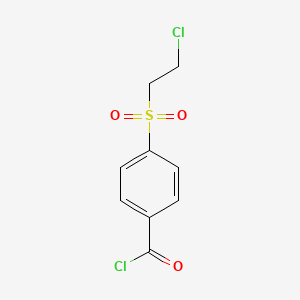

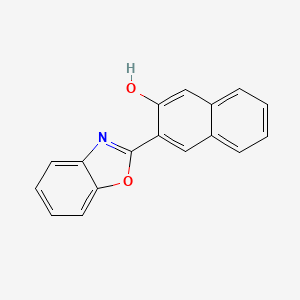

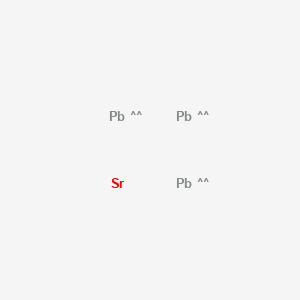
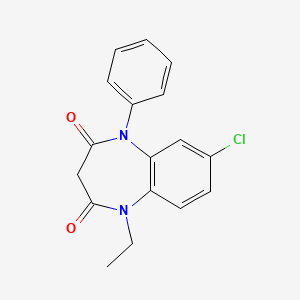
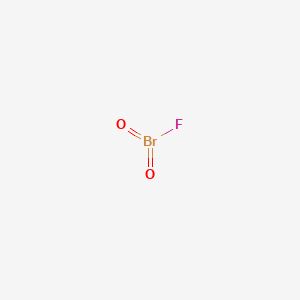
![3-(3-Nitrophenyl)-3,4-dihydro-2h-naphtho[2,1-e][1,3]oxazine](/img/structure/B14713703.png)
